molecular formula C10H17N B13596202 2-(4-Ethylcyclohexyl)acetonitrile

2-(4-Ethylcyclohexyl)acetonitrile

Cat. No.: B13596202
M. Wt: 151.25 g/mol
InChI Key: KVFKNOPEPIWEJO-UHFFFAOYSA-N
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Description

2-(4-Ethylcyclohexyl)acetonitrile is an organic compound characterized by a nitrile group attached to a cyclohexane ring substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)acetonitrile typically involves the reaction of 4-ethylcyclohexanone with a suitable nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nitrile, followed by nucleophilic addition to the carbonyl compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylcyclohexyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Ethylcyclohexyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylcyclohexyl)acetonitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 2-(4-Methylcyclohexyl)acetonitrile
  • 2-(4-Propylcyclohexyl)acetonitrile
  • 2-(4-Isopropylcyclohexyl)acetonitrile

Comparison: 2-(4-Ethylcyclohexyl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl substituents. This uniqueness can affect its physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions .

Properties

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

2-(4-ethylcyclohexyl)acetonitrile

InChI

InChI=1S/C10H17N/c1-2-9-3-5-10(6-4-9)7-8-11/h9-10H,2-7H2,1H3

InChI Key

KVFKNOPEPIWEJO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CC#N

Origin of Product

United States

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